5,7-二羟基-2-异丙基香豆素

描述

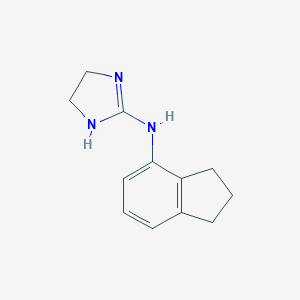

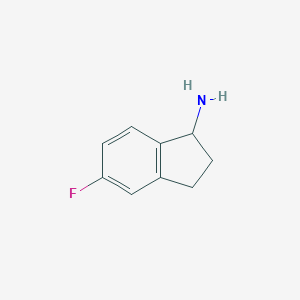

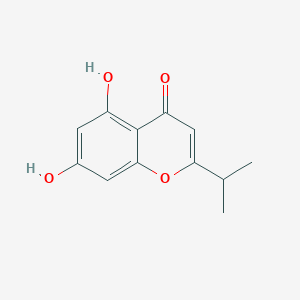

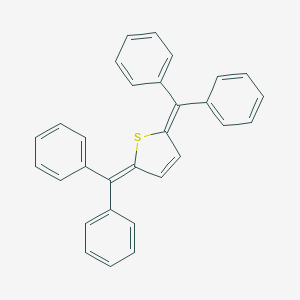

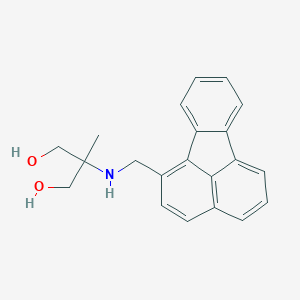

5,7-Dihydroxy-2-isopropylchromone is a chromone derivative, a class of compounds known for their diverse biological activities. Chromones are naturally occurring in various plants and have been the subject of numerous chemical studies due to their medicinal properties and complex chemical behavior.

Synthesis Analysis

The synthesis of chromone derivatives can be complex, involving multiple steps and various chemical reactions. In the case of 5-hydroxy-2-isopropyl-7-methoxychromone, a related compound, it was prepared from 2',4',6'-trihydroxyacetophenone, indicating a multi-step synthetic route that may involve protection and deprotection of hydroxyl groups, as well as the introduction of the isopropyl and methoxy groups at specific positions on the chromone skeleton .

Molecular Structure Analysis

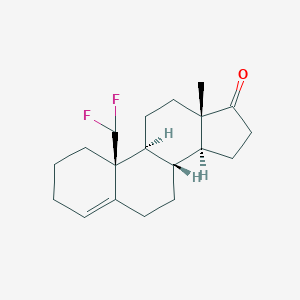

The molecular structure of chromone derivatives is characterized by a benzopyran nucleus, which consists of a benzene ring fused to a pyran ring. The specific substitution pattern on the chromone core, such as the presence of hydroxyl and isopropyl groups, can significantly influence the chemical and physical properties of the molecule. X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms within these molecules, as demonstrated in the study of a complex spiro[furan-2,3'-indole] derivative .

Chemical Reactions Analysis

Chromone derivatives can undergo various chemical reactions, including recyclization and condensation. For instance, isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates reacted with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones to yield spiro compounds with a complex heterocyclic structure . These reactions are often catalyzed by bases or acids and can lead to the formation of new rings and the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives like 5,7-Dihydroxy-2-isopropylchromone are influenced by their molecular structure. The presence of hydroxyl groups can lead to intermolecular hydrogen bonding, affecting solubility and melting points. The electron-impact mass spectrometric studies of related compounds provide insights into their fragmentation patterns, which are crucial for understanding their stability and reactivity under various conditions . Additionally, computational studies such as DFT calculations can predict various properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and nonlinear optical properties, which are essential for the design of new materials and drugs .

科学研究应用

香豆素糖苷和凝血活性

在日本金丝桃的地上部分中鉴定出的5,7-二羟基-2-异丙基香豆素已经在体外试验中研究了其凝血活性。这项研究表明在凝血相关疾病中可能有潜在的治疗应用(Wu et al., 1998)。

神经保护和抗炎效应

这种化合物已经通过皮质酮诱导的PC12细胞损伤模型评估了其神经保护效应。此外,它在脂多糖诱导的RAW 264.7细胞中的抗炎活性也得到了评估,表明其在神经和炎症性疾病中的潜力(Xia et al., 2022)。

抗分枝杆菌活性

从香茅菊中分离出的5,7-二羟基-2-异丙基香豆素对结核分枝杆菌表现出中等的抗分枝杆菌活性。这表明其在结核病及相关细菌感染治疗中的潜在应用(Suksamrarn et al., 2004)。

对氧化应激和凋亡的神经保护

一项关注5,7-二羟基香豆素对6-OHDA诱导的SH-SY5Y细胞氧化应激和凋亡的神经保护效应的研究揭示了其在治疗神经退行性疾病中的潜力。该研究强调了Nrf2/ARE信号通路的激活作为这种保护效应的机制(Kim et al., 2015)。

抗菌和抗氧化活性

从内生真菌Xylomelasma sp.中分离出的包括5,7-二羟基-2-异丙基香豆素在内的化合物已经被评估了其抗菌和抗氧化性质。这些发现表明其在开发天然抗菌和抗氧化剂方面的潜力(Lai et al., 2019)。

安全和危害

未来方向

While there is limited information available on the future directions of research involving 5,7-Dihydroxy-2-isopropylchromone, it is worth noting that compounds isolated from Hypericum seniawinii, including 5,7-Dihydroxy-2-isopropylchromone, have been evaluated for their neuroprotective effect and anti-inflammatory activity . This suggests potential avenues for future research.

属性

IUPAC Name |

5,7-dihydroxy-2-propan-2-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-2-isopropylchromone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)